Cas no 906352-62-3 (2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde)
2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde,2-(1H-1,2,4-triazol-1-ylmethyl)-
- 2-(1,2,4-triazol-1-ylmethyl)benzaldehyde
- 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde
- 2-(1,2,4-triazolylmethyl)benzaldehyde
- 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde, AldrichCPR
- SCHEMBL16494597
- FT-0719523
- DTXSID00594570
- 2-[(1H-1,2,4-Triazol-1-yl)methyl]benzaldehyde
- 2-((1H-1,2,4-Triazol-1-yl)methyl)benzaldehyde
- 906352-62-3
- AKOS006282776
- MS-22311
- DB-078729
-
- Inchi: 1S/C10H9N3O/c14-6-10-4-2-1-3-9(10)5-13-8-11-7-12-13/h1-4,6-8H,5H2
- InChI Key: XPXZXSFDTOZFQQ-UHFFFAOYSA-N
- SMILES: O=CC1C=CC=CC=1CN1C=NC=N1
Computed Properties
- Exact Mass: 187.07500
- Monoisotopic Mass: 187.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 47.8Ų
Experimental Properties
- Density: 1.21
- Boiling Point: 391.9°Cat760mmHg
- Flash Point: 190.8°C
- Refractive Index: 1.624
- PSA: 47.78000
- LogP: 1.13890
2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H955625-10mg |
2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde |
906352-62-3 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | H955625-50mg |
2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde |
906352-62-3 | 50mg |
$ 70.00 | 2022-06-02 | ||
| TRC | H955625-100mg |
2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde |
906352-62-3 | 100mg |
$ 115.00 | 2022-06-02 |
2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde Related Literature
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde
Professional Introduction to 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde (CAS No. 906352-62-3)
2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 906352-62-3, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic aldehyde derivative has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The compound’s molecular framework integrates a benzaldehyde moiety with a 1H-1,2,4-triazole ring, creating a unique scaffold that may facilitate interactions with biological targets. Such structural features are increasingly explored in the development of novel therapeutic agents.
The relevance of 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is underscored by its potential role as an intermediate in synthesizing more complex molecules. In recent years, there has been a surge in research focused on triazole-containing compounds due to their broad spectrum of biological activities. The triazole ring, known for its stability and ability to participate in hydrogen bonding, makes it an attractive component in drug design. Furthermore, the aldehyde group in benzaldehyde provides a reactive site for further functionalization, enabling the creation of diverse pharmacophores.
Recent advancements in computational chemistry have enhanced the understanding of how 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde might interact with biological systems. Molecular docking studies have suggested that this compound could exhibit inhibitory effects on certain enzymes and receptors implicated in various diseases. For instance, preliminary simulations indicate potential binding affinities with enzymes involved in inflammatory pathways and metabolic disorders. These findings align with the growing interest in developing small-molecule modulators for these conditions.
The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde involves multi-step organic reactions that highlight the compound’s synthetic utility. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the triazole ring. Subsequent functionalization introduces the benzaldehyde moiety, often through oxidation or reduction steps depending on the synthetic route chosen. The efficiency and scalability of these synthetic methodologies are crucial for industrial applications and large-scale production.
In the context of drug discovery, 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde serves as a valuable building block for medicinal chemists. Its structural flexibility allows for modifications that can fine-tune biological activity and pharmacokinetic properties. Researchers have explored derivatives of this compound to enhance their binding affinity and reduce toxicity profiles. Such modifications are essential for advancing candidates from early-stage research to viable therapeutic options.
The pharmacological profile of 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is still under investigation, but initial studies suggest promising avenues for further exploration. The compound’s ability to modulate biological pathways may make it relevant in treating conditions such as cancer, neurodegenerative diseases, and infectious disorders. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive more comprehensive studies into its therapeutic potential.
The regulatory landscape for new chemical entities like 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is designed to ensure safety and efficacy before clinical application. Preclinical studies are essential to evaluate toxicity and pharmacodynamics before human trials can commence. These studies provide critical data on dosage regimens and potential side effects, guiding subsequent development efforts.
The future prospects for 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde are bright given its unique structural attributes and potential biological activities. Continued research will likely uncover new applications and refine synthetic strategies for optimal production. As computational tools advance further into drug discovery pipelines, compounds like this one may see increased attention from both academic researchers and industry scientists.
906352-62-3 (2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)